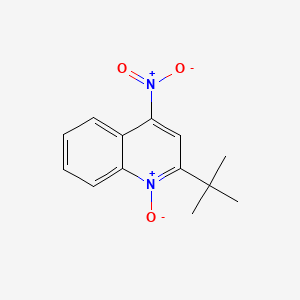![molecular formula C13H20OSi B14679546 Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- CAS No. 39158-85-5](/img/structure/B14679546.png)
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- is an organosilicon compound with the molecular formula C13H20OSi It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one [(2-methyl-1-phenyl-1-propenyl)oxy] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- typically involves the reaction of trimethylchlorosilane with an appropriate alcohol or phenol derivative under basic conditions. The reaction can be represented as follows:
(CH3)3SiCl+ROH→(CH3)3SiOR+HCl
Where R represents the [(2-methyl-1-phenyl-1-propenyl)oxy] group. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods
Industrial production of Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The [(2-methyl-1-phenyl-1-propenyl)oxy] group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce simpler silanes.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules and surfaces.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- involves its ability to form stable bonds with various substrates. The silicon atom can interact with different molecular targets, facilitating the formation of new chemical bonds and modifying the properties of the target molecules. This interaction is crucial in applications such as surface modification and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(phenyl)silane: Similar in structure but lacks the [(2-methyl-1-phenyl-1-propenyl)oxy] group.
Trimethyl(2-propenyl)silane: Contains a propenyl group instead of the [(2-methyl-1-phenyl-1-propenyl)oxy] group.
Trimethyl[(2-methyl-3-butyn-2-yl)oxy]silane: Similar but with a butynyl group.
Uniqueness
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- is unique due to the presence of the [(2-methyl-1-phenyl-1-propenyl)oxy] group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
39158-85-5 |
|---|---|
Molekularformel |
C13H20OSi |
Molekulargewicht |
220.38 g/mol |
IUPAC-Name |
trimethyl-(2-methyl-1-phenylprop-1-enoxy)silane |
InChI |
InChI=1S/C13H20OSi/c1-11(2)13(14-15(3,4)5)12-9-7-6-8-10-12/h6-10H,1-5H3 |
InChI-Schlüssel |
XJRTWHGCYDLIFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C1=CC=CC=C1)O[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



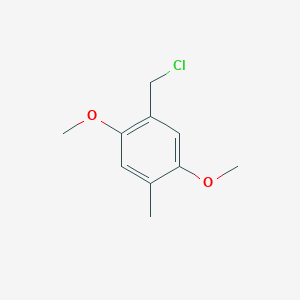
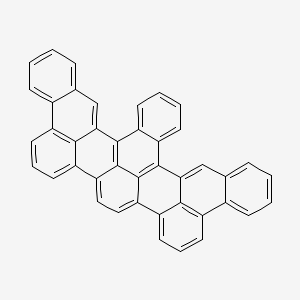
![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)

![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
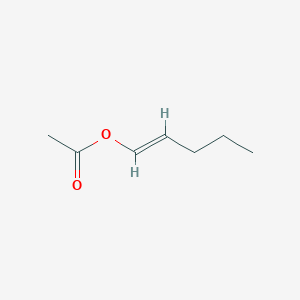
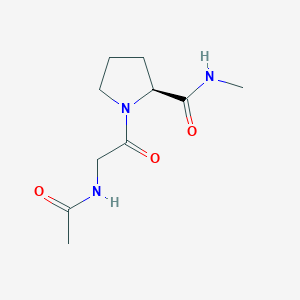


![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)

